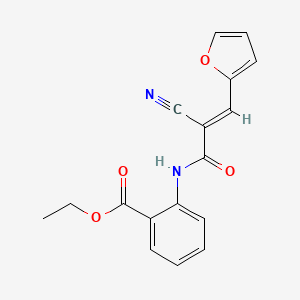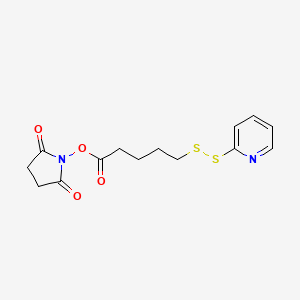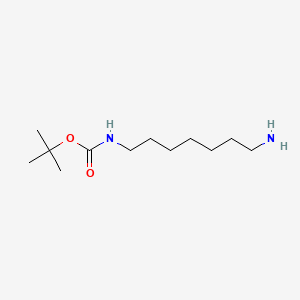
(E)-ethyl 2-(2-cyano-3-(furan-2-yl)acrylamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Chemical Reactions Analysis
Chemical reactions can be studied using various techniques. For example, electrospray and electrosonic spray ionization mass spectrometry (ESI-MS and ESSI-MS) have been used to study chemical reactions in micro- and nano-droplets . Titration analysis is another method used to study chemical reactions .Scientific Research Applications
Chemical and Physical Properties in Research
Lower alkyl acrylate monomers, a class to which (E)-ethyl 2-(2-cyano-3-(furan-2-yl)acrylamido)benzoate can be related, are utilized in producing polymers and copolymers for a wide range of applications. These applications include plastics, food packaging, adhesives, and cosmetic formulations. The genotoxicity, mutagenicity, and carcinogenic potentials of these acrylates have been a subject of extensive research. Studies indicate that these compounds are rapidly metabolized and demonstrate a lack of bioactivity in cancer-related pathways, supporting a non-genotoxic mechanism. This insight is crucial in assessing the safety of these compounds in various applications (Suh et al., 2018).
Role in Synthesis and Reactions
(E)-ethyl 2-(2-cyano-3-(furan-2-yl)acrylamido)benzoate is part of the arylmethylidene derivatives of 3H-furan-2-ones, which undergo reactions with various nucleophilic agents. The outcomes of these reactions are diverse, producing a range of compounds including amides, pyrrolones, benzofurans, and other cyclic and heterocyclic compounds. The reaction direction hinges on the structure of the initial reagents, the strength of the nucleophilic agent, and the specific conditions of the reaction. This chemical versatility underpins the synthesis of numerous bioactive and structurally diverse compounds (Kamneva et al., 2018).
Environmental and Health Impact Studies
The compound's relatives, like ethyl acrylate and ethyl carbamate, have been the subjects of environmental and health impact studies. For instance, ethyl carbamate, a compound with structural similarities, has been evaluated for its occurrence in foods and beverages, revealing its potential genotoxic and carcinogenic effects. These studies underscore the importance of understanding the toxicological profiles of such compounds to ensure safe usage in consumer products (Weber & Sharypov, 2009).
properties
IUPAC Name |
ethyl 2-[[(E)-2-cyano-3-(furan-2-yl)prop-2-enoyl]amino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4/c1-2-22-17(21)14-7-3-4-8-15(14)19-16(20)12(11-18)10-13-6-5-9-23-13/h3-10H,2H2,1H3,(H,19,20)/b12-10+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWKMXQZQELEETI-ZRDIBKRKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C(=CC2=CC=CO2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)/C(=C/C2=CC=CO2)/C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-ethyl 2-(2-cyano-3-(furan-2-yl)acrylamido)benzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2369772.png)
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl)methyl)-3-methylbenzamide](/img/structure/B2369774.png)


![N-[(4-methylphenyl)methyl]-2-[[11-(4-methylphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide](/img/no-structure.png)


![3-(4-phenoxybenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid](/img/structure/B2369784.png)



![N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-fluorobenzamide](/img/structure/B2369792.png)

![3-butyl-1,7-dimethyl-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2369794.png)